molecular formula C23H27N7O2 B5530151 N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine

N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine

Cat. No. B5530151
M. Wt: 433.5 g/mol
InChI Key: WJIVNKHEQNEYOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, including compounds with similar structural motifs to N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine, often involves multi-step reactions starting from simple precursors. For instance, the formation of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates showcases the complexity of synthesizing pyrimidine derivatives (Dolzhenko et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of several functional groups attached to a pyrimidine core, which significantly impacts their physical and chemical properties. Advanced techniques such as X-ray diffraction analysis provide detailed insights into the conformation and packing of molecules in crystals, revealing the role of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives can lead to a wide range of reactions, including nucleophilic substitutions, annulations, and condensations with various reagents to produce novel compounds with potential biological activities. For example, the reaction of ethyl benzoylacetate with malononitrile demonstrates the ability to cyclize into different heterocyclic frameworks, indicating the versatility of pyrimidine derivatives in chemical synthesis (Abdelrazek et al., 2001).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments and potential applications. The crystal structure and Hirshfeld surface analysis of related compounds, for instance, provide insights into molecular packing and the influence of different substituents on these properties (Zaoui et al., 2019).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are significantly influenced by the structural configuration of pyrimidine derivatives. Studies focusing on the synthesis and characterization of such compounds often highlight their potential as intermediates for further chemical transformations or as target molecules for biological screening (Mohan et al., 2014).

properties

IUPAC Name

[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[3-(6-methylpyridazin-3-yl)oxyphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-4-24-20-15-21(26-17(3)25-20)29-10-12-30(13-11-29)23(31)18-6-5-7-19(14-18)32-22-9-8-16(2)27-28-22/h5-9,14-15H,4,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIVNKHEQNEYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NN=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine

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